Cas no 19587-41-8 ((3R,10S,13S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-2',10,13-trimethyl-1,2,4,5,6,7,8,9,10,11,12,13,14,15,16,17-hexadecahydrospiro[cyclopenta[a]phenanthrene-3,1'-isoindol]-3'(2'H)-one)
![(3R,10S,13S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-2',10,13-trimethyl-1,2,4,5,6,7,8,9,10,11,12,13,14,15,16,17-hexadecahydrospiro[cyclopenta[a]phenanthrene-3,1'-isoindol]-3'(2'H)-one structure](https://fr.kuujia.com/scimg/cas/19587-41-8x500.png)
19587-41-8 structure
Nom du produit:(3R,10S,13S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-2',10,13-trimethyl-1,2,4,5,6,7,8,9,10,11,12,13,14,15,16,17-hexadecahydrospiro[cyclopenta[a]phenanthrene-3,1'-isoindol]-3'(2'H)-one
(3R,10S,13S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-2',10,13-trimethyl-1,2,4,5,6,7,8,9,10,11,12,13,14,15,16,17-hexadecahydrospiro[cyclopenta[a]phenanthrene-3,1'-isoindol]-3'(2'H)-one Propriétés chimiques et physiques
Nom et identifiant
-
- (3R,10S,13S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-2',10,13-trimethyl-1,2,4,5,6,7,8,9,10,11,12,13,14,15,16,17-hexadecahydrospiro[cyclopenta[a]phenanthrene-3,1'-isoindol]-3'(2'H)-one
- (1R,20'S)-20'-Dimethylamino-2-methylspiro[1H-isoindole-1,3'-[5α]pregnan]-3(2H)-one
- (3R,10S,13S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-2',10,13-trimethyl-1,2,4,5,6,7,8,9,10,11,12,13,14,15,16,17-hexadecahydrospi
- Spiropachysine
- CHEMBL456512
- (3R,5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-2',10,13-trimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,3'-isoindole]-1'-one
- BDBM50412079
- (1R,20'S)-20'-Dimethylamino-2-methylspiro[1H-isoindole-1,3'-[5alpha]pregnan]-3(2H)-one
- (+)-Spiropachysine
- Spiro(1H-isoindole-1,3'-pregnan)-3(2H)-one, 20'-(dimethylamino)-2-methyl-, (3'-alpha,5'-alpha,20'S)-
- NS00094291
- DTXSID50941353
- 19587-41-8
- 17-[1-(Dimethylamino)ethyl]-2',10,13-trimethyl-1,2,4,5,6,7,8,9,10,11,12,13,14,15,16,17-hexadecahydrospiro[cyclopenta[a]phenanthrene-3,1'-isoindol]-3'(2'H)-one
-
- Piscine à noyau: InChI=1S/C31H46N2O/c1-20(32(4)5)24-13-14-25-22-12-11-21-19-31(27-10-8-7-9-23(27)28(34)33(31)6)18-17-29(21,2)26(22)15-16-30(24,25)3/h7-10,20-22,24-26H,11-19H2,1-6H3/t20-,21-,22-,24+,25-,26-,29-,30+,31+/m0/s1
- La clé Inchi: SLGWGPQWJRVPAD-PZOAWPBASA-N
- Sourire: CC(C1CCC2C1(CCC3C2CCC4C3(CCC5(C4)C6=CC=CC=C6C(=O)N5C)C)C)N(C)C
Propriétés calculées
- Qualité précise: 462.361014095g/mol
- Masse isotopique unique: 462.361014095g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 34
- Nombre de liaisons rotatives: 2
- Complexité: 824
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 9
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 7.1
- Surface topologique des pôles: 23.6Ų
(3R,10S,13S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-2',10,13-trimethyl-1,2,4,5,6,7,8,9,10,11,12,13,14,15,16,17-hexadecahydrospiro[cyclopenta[a]phenanthrene-3,1'-isoindol]-3'(2'H)-one Littérature connexe
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
19587-41-8 ((3R,10S,13S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-2',10,13-trimethyl-1,2,4,5,6,7,8,9,10,11,12,13,14,15,16,17-hexadecahydrospiro[cyclopenta[a]phenanthrene-3,1'-isoindol]-3'(2'H)-one) Produits connexes
- 2228829-32-9(methyl 4-amino-3-(2,5-dimethyl-1H-pyrrol-3-yl)butanoate)
- 1270516-14-7(1-(2-chloro-3,6-difluorophenyl)ethan-1-amine)
- 851970-13-3(2-methyl-5-(piperidin-1-yl)(thiophen-2-yl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)
- 2361863-05-8(N-(3-Morpholin-4-ylphenyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide)
- 1306604-52-3(3-Amino-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide)
- 1247140-27-7(7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one)
- 477859-46-4(4-(4-Chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylic acid)
- 2418730-03-5(N-[[3-Methoxy-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]methyl]acetamide)
- 1782699-58-4(2-(1-Benzylpiperidin-3-yl)-2-methylpropan-1-amine)
- 1396747-41-3(N-(3-hydroxy-3-phenylpropyl)cyclobutanecarboxamide)
Fournisseurs recommandés
Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Réactif
